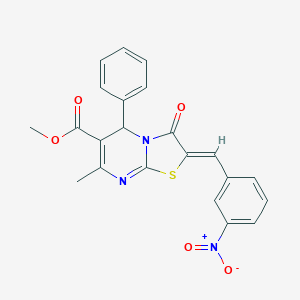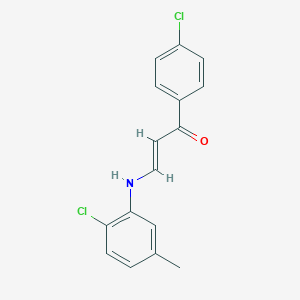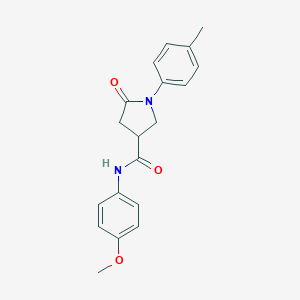
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.
Attachment of the pyrazole ring: The pyrazole ring can be synthesized separately and then attached to the piperazine derivative through a nucleophilic substitution reaction.
Final assembly: The final compound is formed by linking the piperazine and pyrazole derivatives through an ethanone bridge.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
相似化合物的比较
Similar Compounds
1-(4-benzylpiperazin-1-yl)-2-(5-methyl-1H-pyrazol-1-yl)ethanone: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(4-benzylpiperazin-1-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
1-(4-BENZYLPIPERAZIN-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which may confer distinct chemical and biological properties.
属性
分子式 |
C17H21N5O3 |
|---|---|
分子量 |
343.4g/mol |
IUPAC 名称 |
1-(4-benzylpiperazin-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H21N5O3/c1-14-11-16(22(24)25)18-21(14)13-17(23)20-9-7-19(8-10-20)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3 |
InChI 键 |
SDPVNINFODUSHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=NN1CC(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
溶解度 |
51.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403691.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403692.png)
![ethyl 2-(4-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403693.png)
![N-(3-{N-[2-(benzylsulfanyl)propanoyl]ethanehydrazonoyl}phenyl)-3-chlorobenzamide](/img/structure/B403694.png)
![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403699.png)
![ethyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403701.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403702.png)

![methyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403706.png)
![N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide](/img/structure/B403707.png)
![3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B403709.png)
![tert-butyl 2-[N-(4-iodo-2-methylphenyl)carbamoyl]pyrrolidinecarboxylate](/img/structure/B403711.png)


